molecular formula C12H24Cl3CrO3 B13391420 oxolane;trichlorochromium

oxolane;trichlorochromium

Cat. No.: B13391420
M. Wt: 374.7 g/mol
InChI Key: CYOMBOLDXZUMBU-UHFFFAOYSA-K
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Description

Oxolane;trichlorochromium, also known as chromium (III) chloride tetrahydrofuran complex, is a coordination compound with the empirical formula C12H24Cl3CrO3. This compound is a complex of chromium (III) chloride with tetrahydrofuran (THF), a cyclic ether. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of oxolane;trichlorochromium typically involves the reaction of chromium (III) chloride with tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction can be represented as follows:

[ \text{CrCl}_3 + 3 \text{THF} \rightarrow \text{CrCl}_3(\text{THF})_3 ]

This reaction is usually conducted at room temperature, and the product is isolated by removing the solvent under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Oxolane;trichlorochromium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.

    Reduction: It can be reduced to lower oxidation state chromium species.

    Substitution: The tetrahydrofuran ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Ligand substitution reactions often involve the use of excess ligand and are carried out under inert atmosphere to prevent unwanted side reactions.

Major Products

    Oxidation: Higher oxidation state chromium complexes.

    Reduction: Lower oxidation state chromium species.

    Substitution: New chromium complexes with different ligands.

Scientific Research Applications

Oxolane;trichlorochromium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and coupling reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallopharmaceuticals.

    Industry: It is used in the production of high-performance materials and as a precursor for other chromium-based compounds.

Mechanism of Action

The mechanism of action of oxolane;trichlorochromium involves coordination chemistry principles. The chromium center interacts with ligands through coordinate covalent bonds, leading to the formation of stable complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic reactions, the chromium center facilitates the activation of substrates and the formation of reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    Chromium (III) chloride: A simpler chromium complex without tetrahydrofuran ligands.

    Chromium (III) acetylacetonate: A chromium complex with acetylacetonate ligands.

    Chromium (III) tris (2,2,6,6-tetramethyl-3,5-heptanedionate): Another chromium complex with different ligands.

Uniqueness

Oxolane;trichlorochromium is unique due to its coordination with tetrahydrofuran, which imparts specific solubility and reactivity properties. This makes it particularly useful in reactions where tetrahydrofuran acts as a solvent or ligand, providing distinct advantages over other chromium complexes.

Properties

Molecular Formula

C12H24Cl3CrO3

Molecular Weight

374.7 g/mol

IUPAC Name

oxolane;trichlorochromium

InChI

InChI=1S/3C4H8O.3ClH.Cr/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3

InChI Key

CYOMBOLDXZUMBU-UHFFFAOYSA-K

Canonical SMILES

C1CCOC1.C1CCOC1.C1CCOC1.Cl[Cr](Cl)Cl

Origin of Product

United States

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